N'-(2-(4-氧代-2-硫代噻唑烷-3-基)乙酰)异烟肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

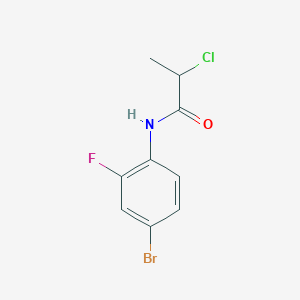

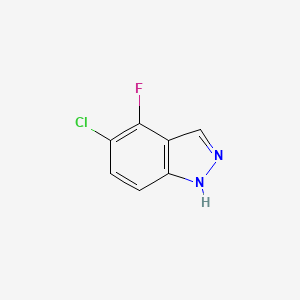

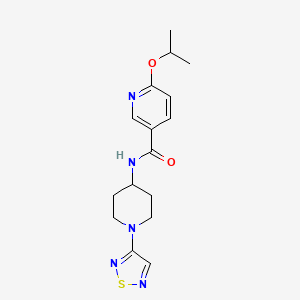

N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide, commonly known as OTANH, is a thiazolidinone derivative that has shown potential as an antitumor and antimicrobial agent. The compound has a unique chemical structure that makes it a promising candidate for further research and development.

科学研究应用

Crystallography

The compound has been studied in the field of crystallography . The crystal structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate, a related compound, has been determined . This research can provide valuable insights into the physical properties of the compound, which can be useful in various applications.

Antimicrobial Activity

The compound has been studied for its antimicrobial activity . Thiazolidinone moiety, a part of the compound, possesses several biological activities and is an essential precursor for microbiological studies . This suggests that the compound could have potential applications in the development of new antimicrobial agents.

Green Chemistry

The compound has been synthesized using green chemistry principles . The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been used to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This approach aligns with the principles of green chemistry, which aims to reduce or eliminate the use of hazardous chemicals and solvents.

Organic Synthesis

The compound plays a significant role in organic synthesis . Thiazolidine motifs, which are part of the compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .

Pharmacological Properties

The compound has been found to exhibit various pharmacological properties . Derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which is a part of the compound, have been found to exhibit various biological activities . Some of these compounds are now passing different stages of clinical trials .

Drug Design

The compound is considered a privileged structure in medicinal chemistry . N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides are important building blocks in the design of combinatorial libraries of rhodanine derivatives . This suggests that the compound could have potential applications in the design of new drug candidates.

作用机制

Target of Action

The primary target of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .

Mode of Action

N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide acts as a potent inhibitor of the ALR2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction results in the inhibition of the enzyme’s activity, thereby reducing the accumulation of sorbitol in cells .

Biochemical Pathways

The compound affects the polyol pathway , a two-step process that converts glucose to fructose. The first step, catalyzed by aldose reductase, is the reduction of glucose to sorbitol. The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase . By inhibiting aldose reductase, the compound prevents the accumulation of sorbitol, which can cause osmotic stress and other complications .

Pharmacokinetics

The related compound epalrestat, which is used in clinical practice, is known to have good bioavailability

Result of Action

The inhibition of aldose reductase by N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide results in a decrease in the accumulation of sorbitol within cells . This can help prevent osmotic stress and other complications associated with the overactivity of the polyol pathway .

属性

IUPAC Name |

N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUHQMNQMHSZRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)

![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)